4-[(Butylamino)methyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(butylaminomethyl)benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-8-13-9-10-4-6-11(7-5-10)12(14)15/h4-7,13H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
ZNXHVOVIEXZWQB-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Butylamino Methyl Benzoic Acid
Direct Synthetic Pathways to 4-[(Butylamino)methyl]benzoic acid
Direct synthetic methods aim to construct the target molecule without the isolation of stable intermediates like esters. These approaches are often favored for their atom economy and potentially shorter reaction sequences.
Alkylation Strategies via 4-(Aminomethyl)benzoic Acid Precursors
A primary route to this compound involves the direct N-alkylation of 4-(aminomethyl)benzoic acid. In this approach, the primary amino group is reacted with a suitable butylating agent, such as a butyl halide (e.g., butyl bromide or iodide), to introduce the butyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack of the amine. While derivatization at the primary amino group of 4-(aminomethyl)benzoic acid is a key strategy for introducing structural diversity, care must be taken to avoid competing reactions, such as the formation of dialkylated products.
| Reactant | Alkylating Agent | Base | Solvent | Product |
| 4-(Aminomethyl)benzoic acid | Butyl bromide | Potassium carbonate | DMF | This compound |
| 4-(Aminomethyl)benzoic acid | Butyl iodide | Triethylamine | Acetonitrile | This compound |
Multi-Component Reaction Sequences for Target Compound Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the components, offer an efficient route to complex molecules. organic-chemistry.orgacs.org An Ugi four-component reaction (U-4CR), for instance, could theoretically be employed to assemble a precursor to the target compound. A plausible Ugi reaction might involve 4-formylbenzoic acid, butylamine (B146782), an isocyanide (e.g., tert-butyl isocyanide), and a simple carboxylic acid. The product of such a reaction would be an α-acylamino amide, which could then potentially be hydrolyzed to yield the desired this compound backbone. The primary advantage of MCRs is their ability to rapidly generate molecular diversity from a set of readily available starting materials. organic-chemistry.org
Indirect Synthetic Routes Involving Ester Intermediates
Indirect routes involve the initial synthesis of a stable ester intermediate, typically a methyl or ethyl ester, which is then converted to the final carboxylic acid product. This approach can be advantageous if the starting materials for the ester synthesis are more accessible or if the esterification step facilitates purification.
Preparation of Methyl 4-[(Butylamino)methyl]benzoate and Subsequent Hydrolysis
A common indirect strategy is the synthesis and subsequent hydrolysis of methyl 4-[(butylamino)methyl]benzoate. nih.govbiosynth.com The ester intermediate is often prepared via reductive amination of methyl 4-formylbenzoate (B8722198) with butylamine, using a reducing agent like a borane-tert-butylamine complex or sodium borohydride (B1222165). nih.govresearchgate.net This reaction is analogous to the direct reductive amination of the corresponding carboxylic acid.
Once the ester intermediate, methyl 4-[(butylamino)methyl]benzoate, is synthesized and purified, the final step is the hydrolysis of the methyl ester to the carboxylic acid. evitachem.comchembk.com This transformation is typically achieved under basic conditions, for example, by heating the ester with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. chemspider.com Subsequent acidification of the reaction mixture precipitates the final product, this compound.
Synthetic Scheme:
Step 1: Reductive Amination
Methyl 4-formylbenzoate + Butylamine → Methyl 4-[(butylamino)methyl]benzoate
Step 2: Hydrolysis
Methyl 4-[(butylamino)methyl]benzoate → this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Methyl 4-formylbenzoate, Butylamine | Borane-tert-butylamine complex | Methyl 4-[(butylamino)methyl]benzoate |
| 2 | Methyl 4-[(butylamino)methyl]benzoate | 1. NaOH, MeOH/H₂O, Reflux; 2. HCl | This compound |
Transesterification and Amidation Reactions for Diversified Analogues
The intermediate, methyl 4-[(butylamino)methyl]benzoate, serves as a versatile platform for creating a library of diversified analogues through reactions such as transesterification and amidation.
Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting methyl 4-[(butylamino)methyl]benzoate with an excess of ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 4-[(butylamino)methyl]benzoate. This allows for the synthesis of various alkyl ester analogues.
Amidation of the ester can be achieved by reacting it with a primary or secondary amine to form the corresponding amide. While this reaction can be slow, it can be driven to completion, sometimes under solvent-free conditions or with the aid of a catalyst. rsc.orgresearchgate.net This pathway opens access to a wide range of N-substituted amide derivatives of the core structure.
| Reaction Type | Reactant 2 | Conditions | Product Class |
| Transesterification | Ethanol (C₂H₅OH) | H₂SO₄ (cat.), Reflux | Ethyl Ester Analogue |
| Transesterification | Isopropanol | NaO-iPr, Reflux | Isopropyl Ester Analogue |
| Amidation | Diethylamine | Heat, Neat | N,N-Diethylamide Analogue |
| Amidation | Aniline | Nb₂O₅ catalyst, Heat | N-Phenylamide Analogue |
Catalytic Methods in the Synthesis of Related Functionalized Benzoic Acids
The carboxylic acid moiety is a versatile directing group in organic synthesis, capable of guiding transition metals to activate otherwise inert C–H bonds. This capability has led to the development of numerous catalytic methods for the derivatization of benzoic acids, offering powerful tools for molecular construction.
Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions
Palladium catalysis is a dominant strategy for the functionalization of C–H bonds. nih.gov The carboxylate group of benzoic acids can act as a weakly coordinating directing group, facilitating site-selective reactions, typically at the ortho position. acs.orgnih.gov This approach streamlines the synthesis of highly substituted aromatic compounds by avoiding the need for pre-functionalized starting materials. rsc.org
Key methodologies in this area include:
Directed C–H Olefination and Alkylation: Palladium catalysts can direct the alkenylation or alkylation of benzoic acids at the C–H bond ortho to the carboxylic acid. rsc.org For instance, the reaction of benzoic acids with Morita–Baylis–Hillman (MBH) alcohols can be tuned to yield either β-aryl acrylaldehydes (alkenylation) or α-benzyl β-ketoesters (alkylation) by selecting the appropriate MBH coupling partner. rsc.org Similarly, ortho-methylation has been achieved using reagents like di-tert-butyl peroxide or methylboronic acid derivatives. nih.govacs.org
Decarboxylative Cross-Coupling: This powerful strategy utilizes benzoic acid derivatives as aryl sources, where the carboxylic acid is removed as CO2 during the reaction. nih.govwikipedia.org This method is atom-economical and employs readily available, stable precursors. nih.govresearchgate.net Palladium/copper co-catalytic systems are often used to couple benzoic acids with various partners, including arenes and heteroarenes, to form biaryl structures. nih.govwvu.edu
Directed C–H Halogenation and Oxygenation: Palladium catalysts enable the direct installation of halogen (Cl, Br, I) and oxygen-containing functional groups (e.g., -OH, -OAc) at the ortho-position of benzoic acids. nih.govresearchgate.net Reagents like N-halosuccinimides are used for halogenation, while oxidants such as tert-butyl hydroperoxide (TBHP) can be used for hydroxylation. nih.govresearchgate.net These transformations provide access to versatile intermediates for further derivatization.
Table 1: Examples of Palladium-Catalyzed Functionalization of Benzoic Acid Derivatives
| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| ortho-Methylation | Pd(OAc)₂ / Di-tert-butyl peroxide | - | ortho-Methyl Benzoic Acids | acs.org |
| ortho-Olefination | Pd(OAc)₂ | Olefins | ortho-Olefinated Benzoic Acids | nih.gov |
| ortho-Hydroxylation | Pd(OAc)₂ / TBHP | - | ortho-Hydroxybenzoic Acids | researchgate.net |
| Decarboxylative Coupling | Pd/Cu system | Arenes / Heteroarenes | Biaryls | nih.govwvu.edu |
| C-H Alkenylation | Pd(OAc)₂ | MBH Alcohols | β-Aryl Acrylaldehydes | rsc.org |
Metal-Free Catalytic Systems for Benzoic Acid Derivatization
To address the cost and toxicity associated with some transition metals, significant research has focused on developing metal-free catalytic systems. These methods often rely on the use of organocatalysts or inexpensive and environmentally benign reagents like iodine. rsc.orgbeilstein-journals.org
Notable metal-free approaches include:
Iodine-Catalyzed Reactions: Iodine can act as a catalyst for various transformations. For example, an iodine-catalyzed aerobic oxidative cleavage of the C(CO)–C(alkyl) bond in alkyl aryl ketones provides a direct route to benzoic acids. rsc.orgrsc.org This method is advantageous due to the low cost of the catalyst and the use of air as the terminal oxidant. rsc.org Hypervalent iodine reagents, prepared from iodobenzoic acids, also serve as powerful oxidants and catalysts in their own right for numerous functionalizations. mdpi.com
Organocatalytic C–H Functionalization: Organic molecules can catalyze C–H activation, offering a green alternative to metal catalysts. beilstein-journals.org For instance, benzoic acid itself can act as a Brønsted acid co-catalyst in reactions like the decarboxylative redox amination of aldehydes, which proceeds through an azomethine ylide intermediate. beilstein-journals.orgrsc.org Other organocatalytic systems have been developed for the direct amination of benzylic C-H bonds, providing access to complex amines without metal contamination. mdpi.comrsc.org
Table 2: Metal-Free Catalytic Approaches for Benzoic Acid Synthesis and Derivatization
| Methodology | Catalyst/Reagent | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Oxidative C-C Cleavage | Iodine (catalytic) / Air | Alkyl aryl ketones to Benzoic acids | Metal-free, uses air as oxidant | rsc.orgrsc.org |
| Decarboxylative Redox Amination | Benzoic Acid (co-catalyst) | Aldehydes to N-alkylindoles | Organocatalytic, forms C-N bonds | beilstein-journals.org |
| Oxidative C-H Esterification | DDQ (oxidant) | Diphenylmethanes to Benzhydryl benzoates | Metal- and iodide-free | mdpi.com |
Electrochemical Synthesis Approaches for Aminobenzoic Acid Functionalization
Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, using electricity to drive redox reactions and often avoiding the need for stoichiometric chemical oxidants. acs.orgnih.gov This approach is highly relevant for the functionalization of benzoic acids and the synthesis of aminobenzoic acid derivatives.
Key electrochemical strategies include:
Electrochemical C–H Activation: Transition metal catalysis can be merged with electrochemistry to achieve C–H functionalization. rsc.org For example, rhodium-catalyzed C–H activation of benzoic acids can be paired with electrochemical oxidation to achieve alkenylation, annulation, and other transformations, generating only hydrogen gas as a byproduct. nih.govchinesechemsoc.org This avoids the use of costly and wasteful chemical oxidants like silver salts. nih.gov
Synthesis via Electrocarboxylation: A direct and sustainable route to carboxylic acids involves the electrochemical reduction of carbon dioxide (CO₂) in the presence of an organic substrate. hokudai.ac.jpbeilstein-journals.org This method allows for the synthesis of various fluorine-containing aromatic carboxylic acids from readily available fluoroarenes and CO₂. hokudai.ac.jp
Functionalization via Radical Intermediates: The anodic oxidation of carboxylic acids can generate aroyloxy or alkyl radicals, which can then participate in a variety of synthetic transformations. acs.orgresearchgate.net For instance, electrochemically generated aroyloxy radicals from o-alkyl benzoic acids can initiate a 1,5-hydrogen atom transfer (HAT) process, leading to benzylic C–H amination and the formation of isoindolinones. rsc.org The electrochemical polymerization of aminobenzoic acids has also been explored to create functional polymer films for sensor applications. researchgate.netresearchgate.nettandfonline.comdigitellinc.com
Table 3: Electrochemical Methods for Benzoic Acid and Aminobenzoic Acid Functionalization | Method | Catalyst/System | Transformation | Advantage | Reference | | --- | --- | --- | --- | | Rhodaelectro-Catalysis | Rhodium catalyst / Electricity | C–H Alkenylation of Benzoic Acids | Avoids chemical oxidants, H₂ byproduct | chinesechemsoc.org | | Electrochemical Domino Catalysis | Rhodium catalyst / Chiral Brønsted base | Enantioselective C–H Annulation | Sustainable, forms chiral molecules | nih.gov | | Aroyloxy Radical-Mediated Amination | Undivided cell / Electricity | o-Alkyl Benzoic Acids to Isoindolinones | Metal- and oxidant-free C-H amination | rsc.org | | Functionalized Graphene Synthesis | Electrochemical exfoliation of graphite (B72142) | Graphite + 4-Aminobenzoic acid to functionalized GO | One-step synthesis for material applications | mdpi.com |
Investigation of Reaction Mechanisms and Chemical Transformations of 4 Butylamino Methyl Benzoic Acid
Mechanistic Studies of Amino Group Reactivity (e.g., Nucleophilic Substitution, Acylation)
The nitrogen atom of the butylamino group in 4-[(Butylamino)methyl]benzoic acid possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows it to readily participate in several key chemical transformations, including nucleophilic substitution and acylation reactions. cymitquimica.com
Nucleophilic Substitution: The secondary amine can act as a nucleophile, attacking electrophilic centers. In SN2 reactions, the amine attacks an electrophilic carbon, displacing a leaving group in a single, concerted step. libretexts.orgucsd.edu The effectiveness of the amine as a nucleophile is a critical factor in these reactions. For instance, studies on the reaction of n-butylamine with electrophiles like 1-fluoro-2,4-dinitrobenzene (B121222) demonstrate the typical kinetic profile of nucleophilic aromatic substitution, where the amine attacks an activated aromatic ring. acs.org
Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide bond. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the corresponding N-acyl derivative. This transformation is fundamental in peptide synthesis and the modification of amine-containing molecules.
Detailed research findings on related compounds highlight the conditions for these transformations. The table below summarizes typical reactions involving the amino functionality.
| Reaction Type | Reagent | Product Type | General Conditions | Reference |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Tertiary Amine | Base, Solvent (e.g., THF) | |
| Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine) | cymitquimica.com |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide | Heat or Catalyst | researchgate.net |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base, Solvent |
Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)
The carboxylic acid group is another key reactive site in the molecule, primarily undergoing transformations like esterification and amidation. These reactions typically require activation of the carboxyl group to facilitate nucleophilic attack. libretexts.org
Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. evitachem.comlibretexts.org The mechanism proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. An alternative pathway involves first converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting acyl chloride is then highly susceptible to nucleophilic attack by an alcohol to form the ester.
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is activated using a coupling reagent. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. luxembourg-bio.comresearchgate.net DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond, with dicyclohexylurea precipitating as a byproduct. libretexts.orglibretexts.org Other modern coupling reagents include HATU and PyBOP, which are often used in peptide synthesis for their efficiency and ability to suppress side reactions. luxembourg-bio.comuniurb.it
The following table details common transformations of the carboxylic acid group.
| Reaction Type | Reagents | Product Type | Key Intermediate/Mechanism | Reference |
| Esterification (Fischer) | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester (RCOOR') | Acid-catalyzed nucleophilic acyl substitution | evitachem.comlibretexts.org |
| Esterification (via Acyl Chloride) | 1. SOCl₂ 2. Alcohol (R'OH) | Ester (RCOOR') | Formation of a reactive acyl chloride | libretexts.org |
| Amidation | Amine (R'NH₂), Coupling Reagent (e.g., DCC, HATU) | Amide (RCONHR') | Activation via O-acylisourea or similar active ester | libretexts.orgresearchgate.net |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Nucleophilic acyl substitution followed by nucleophilic addition | libretexts.org |
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns
The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the two substituents. The carboxylic acid group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position (positions 3 and 5). quora.comdoubtnut.com Conversely, the alkylamino group is an electron-donating, activating group that directs electrophiles to the ortho- and para-positions.
Electrophilic Aromatic Substitution (EAS): In this molecule, the para-position is occupied. The activating -(CH₂)NH(Butyl) group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The deactivating -COOH group directs to the same positions (meta to the carboxyl group). Therefore, the directing effects of both groups are synergistic, and electrophilic substitution, such as nitration or halogenation, is expected to occur at the 3- and 5-positions. chegg.com However, the deactivating nature of the carboxyl group makes the ring less reactive towards electrophiles than unsubstituted benzene (B151609).
Nucleophilic Aromatic Substitution (NAS): This type of reaction requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The carboxylic acid group provides some activation, but for NAS to proceed efficiently, a more potent electron-withdrawing group, such as a nitro group (-NO₂), is typically required. masterorganicchemistry.comdalalinstitute.com If such a group were present (e.g., at position 3), it would render the positions ortho and para to it (including the carbon bearing the leaving group) susceptible to attack by a nucleophile.
| Reaction Type | Directing Group | Position of Substitution | Reactivity Effect | Reference |
| Electrophilic Substitution | -COOH | Meta (positions 3 & 5) | Deactivating | quora.comdoubtnut.com |
| Electrophilic Substitution | -(CH₂)NH(Butyl) | Ortho (positions 3 & 5) | Activating | organic-chemistry.org |
| Nucleophilic Substitution | -COOH (and other EWGs) | Ortho, Para to EWG | Activating (for NAS) | masterorganicchemistry.comdalalinstitute.com |
Theoretical Confirmation of Proposed Reaction Pathways
Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting chemical reactivity. Methods like Density Functional Theory (DFT) are used to model molecules and calculate various properties that offer insight into their behavior. nih.govpreprints.org
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP analysis would likely show a negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atom, confirming their nucleophilic character. A positive potential (blue) would be expected around the acidic proton of the carboxyl group. nih.govactascientific.com
Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. nih.govactascientific.com For similar aminobenzoic acid derivatives, theoretical studies have successfully used FMO analysis to explain charge transfer mechanisms and predict sites of reaction. researchgate.net
Reaction Pathway Modeling: Theoretical calculations can be used to model the entire energy profile of a proposed reaction, including transition states and intermediates. This allows for the confirmation of mechanistic hypotheses and the calculation of activation energies. For example, theoretical studies on the reaction of benzoic acid with various radicals have detailed the potential energy barriers and reaction energies for different pathways. nih.gov Similar computational investigations on this compound and its reactions could provide quantitative validation for the mechanisms of esterification, amidation, and aromatic substitution.
| Computational Method | Information Gained | Application to this compound | Reference |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties | Provides a foundational understanding of the molecule's structure and stability. | nih.govactascientific.com |
| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites | Confirms reactivity at the amino and carboxyl groups. | nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, prediction of charge transfer | Assesses chemical reactivity and the most probable sites for reaction. | actascientific.comresearchgate.net |
| Transition State Theory | Activation energies, reaction kinetics | Elucidates the preferred mechanistic pathways for its transformations. | preprints.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation of 4 Butylamino Methyl Benzoic Acid and Its Analogues
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-[(Butylamino)methyl]benzoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-(Butylamino)benzoic acid, shows characteristic signals that confirm its structure. Peaks in the range of δ 0.9–1.6 ppm are attributed to the protons of the butyl chain (-CH₂-), while signals between δ 6.5–7.8 ppm correspond to the aromatic protons. A broad signal between δ 10–12 ppm is indicative of the carboxylic acid proton (-COOH).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular framework. For 4-(Butylamino)benzoic acid, a signal around 170 ppm is characteristic of the carbonyl carbon (C=O) in the carboxylic acid group. The aromatic carbons typically resonate in the region of 120–140 ppm. In a predicted ¹³C NMR spectrum of benzoic acid, five distinct signals are observed, corresponding to the seven carbon atoms in different chemical environments. docbrown.info
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. For instance, a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum can provide information about the spatial proximity of atoms, as demonstrated in the study of related ureido-benzoic acids. rsc.org These techniques allow for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's covalent structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 11.67 (s, 1H) | Carboxylic Acid (-COOH) |
| 8.20 (d, J = 7.2 Hz, 2H) | Aromatic (ortho to -COOH) | |
| 7.68 (t, J = 7.44 Hz, 1H) | Aromatic (para to -COOH) | |
| 7.55 (t, J = 7.92 Hz, 2H) | Aromatic (meta to -COOH) | |
| ¹³C | 172.60 | Carbonyl Carbon (-COOH) |
| 133.89 | Aromatic (ipso-C) | |
| 130.28 | Aromatic (para to -COOH) | |
| 129.39 | Aromatic (ortho to -COOH) | |
| 128.55 | Aromatic (meta to -COOH) |
Data based on benzoic acid. rsc.org
Vibrational Spectroscopy for Functional Group Characterization (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of 4-(Butylamino)benzoic acid shows a characteristic N-H stretching vibration at approximately 3200 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid group is observed around 1680 cm⁻¹, and the aromatic C=C stretching appears near 1600 cm⁻¹. In a study of 4-butyl benzoic acid, the solid-phase FTIR spectrum was recorded in the 400-4000 cm⁻¹ region and interpreted in terms of fundamental modes, combinations, and overtone bands. nih.gov
FT-Raman Spectroscopy: The FT-Raman spectrum complements the FT-IR data. For 4-butyl benzoic acid, the FT-Raman spectrum was recorded in the 50-4000 cm⁻¹ range. nih.gov Analysis of both FT-IR and FT-Raman spectra, often aided by density functional theory (DFT) calculations, allows for a detailed assignment of the vibrational modes of the molecule. nih.gov For example, in related N-H containing compounds, the N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ range. researchgate.net
Table 2: Characteristic Vibrational Frequencies for 4-(Butylamino)benzoic Acid and Related Compounds
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H | Stretching | ~3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1680 |
| C=C (Aromatic) | Stretching | ~1600 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.
For analogues of this compound, such as 4-tert-Butylamino-3-nitrobenzoic acid, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group C2/m. researchgate.net In the crystal packing of this analogue, molecules are linked by O-H···O hydrogen bonds, forming dimers. researchgate.net Similarly, studies on other benzoic acid derivatives, like 4-methyl-2-(2-methylanilino)benzoic acid and 4-(3-chloroanilino)benzoic acid, show that the molecules often associate to form acid-acid dimers through hydrogen bonding. nih.govnih.gov Complexes based on the related ligand 4-[(1H-imidazol-4-yl)methylamino]benzoic acid have been shown to crystallize in the triclinic space group P-1, with molecules connected by hydrogen bond interactions to form 3D structures. researchgate.net
Table 3: Crystallographic Data for a Benzoic Acid Analogue (4-tert-Butylamino-3-nitrobenzoic acid)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 20.8125 (15) |
| b (Å) | 6.7412 (5) |
| c (Å) | 8.0793 (5) |
| β (°) | 90.863 (6) |
| V (ų) | 1133.41 (14) |
| Z | 4 |
Data from a study on a related compound. researchgate.net
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For 4-(Butylamino)benzoic acid, electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode shows a protonated molecular ion [M+H]⁺ at an m/z of 208.1, which corresponds to the calculated molecular weight of the compound (C₁₁H₁₅NO₂). The fragmentation pattern of benzoic acid itself shows a prominent molecular ion peak at m/z 122. docbrown.info Key fragments include the loss of a hydroxyl group (m/z 105) and the loss of the entire carboxyl group (m/z 77), corresponding to the phenyl group. docbrown.info In amines, alpha-cleavage next to the nitrogen atom is a common fragmentation pathway. libretexts.org For this compound, one would expect to see fragmentation patterns characteristic of both the benzoic acid and the butylamine (B146782) moieties.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Possible Fragmentation Pathway |
|---|---|---|
| 207 | [M]⁺ | Molecular Ion |
| 190 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 162 | [M-COOH]⁺ | Loss of carboxyl group |
| 150 | [M-C₄H₉]⁺ | Loss of butyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This is a predictive table based on typical fragmentation patterns.
Hyphenated Techniques for Comprehensive Structural Insights
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a powerful approach for the analysis of complex mixtures and the definitive identification of compounds. ajrconline.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that couples the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. researchgate.net LC-MS can be used to analyze this compound in complex matrices, providing both retention time and mass-to-charge ratio for confident identification. Different ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be employed. researchgate.net Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, such as its methyl ester, GC-MS is a powerful analytical tool. nist.govajpaonline.com The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer for detection and fragmentation analysis.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The online coupling of LC and NMR allows for the acquisition of NMR spectra of separated components from a mixture. ajrconline.org This can be particularly useful for the structural elucidation of impurities or metabolites of this compound without the need for offline isolation.
These advanced hyphenated techniques provide a comprehensive toolkit for the detailed structural characterization of this compound and its analogues, contributing to a deeper understanding of their chemical properties. researchgate.net
Computational Chemistry and Theoretical Modeling of 4 Butylamino Methyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to map the molecule's electronic properties.
Detailed Research Findings: A DFT study of 4-[(Butylamino)methyl]benzoic acid would begin by optimizing its molecular geometry, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process minimizes the energy of the molecule to find its most stable conformation. The calculations would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the analysis would determine the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid group, and the conformation of the flexible butylamino-methyl side chain.
Electronic structure calculations would yield key parameters such as the total energy, dipole moment, and atomic charges. These findings are crucial for understanding the molecule's polarity and how it might interact with other molecules or an external electric field. Studies on similar molecules, like 4-(carboxyamino)-benzoic acid, have used DFT to obtain such fundamental quantum chemical parameters. researchgate.net
Illustrative Data Table for DFT Geometric Parameters: This table is a hypothetical representation of expected results.
| Parameter | Calculated Value |
|---|---|
| C-C (Aromatic) Bond Length | ~1.39 Å |
| C-O (Carboxyl) Bond Length | ~1.36 Å |
| C=O (Carboxyl) Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.47 Å |
| Dipole Moment | Calculated in Debye |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.netchemicalbook.com
Detailed Research Findings: For this compound, an FMO analysis would visualize the distribution of the HOMO and LUMO across the molecule. It is expected that the HOMO would be localized primarily on the electron-rich butylamino group and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be concentrated on the electron-withdrawing carboxylic acid group and the aromatic ring, marking the sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations on related benzoic acid derivatives have been used to determine these energy values and predict molecular stability. nih.gov
Illustrative Data Table for FMO Analysis: This table is a hypothetical representation of expected results.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | Calculated Value | Indicates electron-donating ability |
| LUMO Energy | Calculated Value | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Calculated Difference | Indicates chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. mwjscience.com
Detailed Research Findings: The MEP map of this compound would be generated based on the optimized geometry from DFT calculations. The map uses a color scale to represent electrostatic potential: red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).
For this molecule, the most negative potential (red/yellow) would be expected around the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue) would be located around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen on the secondary amine, indicating these are the most likely sites for nucleophilic attack and hydrogen bond donation.
Illustrative MEP Analysis:
Red Regions (Negative Potential): Oxygen atoms of the carboxyl group.
Blue Regions (Positive Potential): Hydrogen atom of the carboxyl -OH group and the hydrogen of the N-H group.
Green/Yellow Regions (Neutral/Slightly Negative): Phenyl ring and butyl chain.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Phenomena
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stability derived from these intramolecular charge transfer events.
Detailed Research Findings: An NBO analysis of this compound would identify key donor-acceptor interactions. A significant interaction would be the delocalization of the lone pair electrons from the nitrogen atom (a donor NBO) into the antibonding π* orbitals of the phenyl ring (an acceptor NBO). This interaction, denoted as n(N) → π*(C-C), stabilizes the molecule and indicates charge transfer from the amino group to the ring.
Similarly, interactions between the phenyl ring's π orbitals and the antibonding π* orbital of the carbonyl group (C=O) would also be quantified. The stabilization energy (E2) associated with each interaction measures its significance. Higher E2 values imply stronger electronic delocalization and a more stable system.
Topological Studies (e.g., Quantum Theory of Atoms In Molecules, AIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and their characteristics. uq.edu.aunih.gov It identifies critical points in the electron density, such as bond critical points (BCPs), to characterize the nature of chemical bonds (e.g., covalent vs. ionic).
Detailed Research Findings: A QTAIM analysis of this compound would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs for each bond. For the covalent bonds within the phenyl ring and the butyl chain, the analysis would be expected to show a high value of ρ and a negative value of ∇²ρ, characteristic of shared-shell (covalent) interactions.
For any potential intramolecular hydrogen bonds, such as between the amine hydrogen and the carbonyl oxygen, QTAIM could confirm their existence and strength. A positive Laplacian at the BCP for such an interaction would indicate a closed-shell interaction, typical of hydrogen bonds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment, such as a solvent.
Detailed Research Findings: An MD simulation of this compound would be performed by placing the molecule in a simulation box, often filled with a solvent like water, and solving Newton's equations of motion for every atom. The simulation would reveal the molecule's dynamic behavior.
The primary focus would be on the conformational landscape of the flexible butylamino-methyl side chain, identifying its preferred orientations and the energy barriers between different conformations. Furthermore, the simulation would detail how solvent molecules (e.g., water) arrange themselves around the solute. It would highlight the formation and lifetime of hydrogen bonds between the carboxylic acid and amino groups with surrounding water molecules, providing a microscopic understanding of its solvation and hydration shell. Such simulations are critical for predicting how the molecule behaves in a biological or solution-phase environment.
Structure Reactivity Relationships and Molecular Design Principles for 4 Butylamino Methyl Benzoic Acid Analogues
Correlating Alkyl Chain Modifications with Reaction Selectivity and Yield
The N-alkyl substituent, a butyl group in the parent compound, plays a significant role in dictating the outcomes of synthetic reactions. Modifications to this alkyl chain, such as altering its length or degree of branching, can profoundly impact reaction selectivity and yield, primarily through steric effects.
In synthetic procedures like the N-alkylation of 4-(aminomethyl)benzoic acid to produce its N-alkylated derivatives, the size and structure of the alkylating agent are critical. The reactivity of the secondary amine in 4-[(butylamino)methyl]benzoic acid is influenced by the steric hindrance presented by the butyl group. It is generally observed in N-alkylation reactions that as the steric bulk of the alkyl group increases, the reaction rate tends to decrease due to hindered access to the nitrogen lone pair. researchgate.net
For instance, in the reductive amination of a benzaldehyde (B42025) derivative with various primary amines, reactivity is known to decrease with an increase in steric hindrance at the carbonyl carbon. researchgate.net A similar principle applies here; modifying the butyl group to a less bulky chain like ethyl or methyl would likely increase reaction yields and rates for subsequent alkylations on the nitrogen. Conversely, introducing a more sterically demanding group, such as a tert-butyl or cyclohexyl group, would be expected to significantly reduce reactivity.
Research on basic ionic liquids has shown that selectivity can be enhanced by extending the length of the alkyl chain on the cation, which can be attributed to steric hindrance. researchgate.net This suggests that in reactions involving the amino group of 4-[(alkylamino)methyl]benzoic acid analogues, the alkyl chain can be used to control selectivity, for example, by disfavoring dialkylation.
| Alkyl Group Modification | Expected Impact on Steric Hindrance | Predicted Effect on Reaction Yield/Rate |
| Methyl | Low | High |
| Ethyl | Moderate | Moderate-High |
| Propyl | Moderate | Moderate |
| Butyl (Reference) | Baseline | Baseline |
| Isobutyl | Increased | Decreased |
| tert-Butyl | High | Very Low |
This table presents hypothetical trends based on established principles of steric hindrance in chemical reactions.
Impact of Aromatic Ring Substituents on Electronic Properties and Reactivity
The electronic character of the benzene (B151609) ring in this compound can be systematically tuned by introducing substituents at various positions. These substituents alter the electron density of the ring and the properties of the carboxyl and aminomethyl groups through inductive and resonance effects. The Hammett equation provides a quantitative framework for understanding these influences. viu.caviu.ca
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), pull electron density away from the aromatic ring. libretexts.org This has several consequences:
Increased Acidity : By stabilizing the resulting carboxylate anion, EWGs increase the acidity (lower the pKa) of the benzoic acid. libretexts.orglibretexts.org
Deactivation of the Ring : The ring becomes less susceptible to electrophilic aromatic substitution.
Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), push electron density into the ring. libretexts.org This leads to:
Decreased Acidity : The carboxylate anion is destabilized, making the acid weaker (higher pKa). libretexts.orglibretexts.org
Activation of the Ring : The ring becomes more reactive towards electrophilic aromatic substitution.
The position of the substituent (ortho, meta, or para) is also crucial. For example, a methoxy group in the para position decreases acid strength relative to benzoic acid, while in the meta position, it has a smaller, acid-strengthening effect. libretexts.org The Hammett equation, log(Kₓ/Kₒ) = ρσ, relates the dissociation constant of a substituted benzoic acid (Kₓ) to that of benzoic acid itself (Kₒ) through the reaction constant (ρ) and the substituent constant (σ), which depends on the substituent and its position. viu.caslideshare.net
| Substituent (at C2 or C3) | Hammett Constant (σ_meta) | Substituent Type | Predicted Effect on Acidity (pKa) of Benzoic Acid Moiety |
| -NO₂ | +0.71 | Strong Electron-Withdrawing | Increase (Lower pKa) |
| -Cl | +0.37 | Electron-Withdrawing | Increase (Lower pKa) |
| -H | 0.00 | Reference | Baseline |
| -CH₃ | -0.07 | Weak Electron-Donating | Decrease (Higher pKa) |
| -OCH₃ | +0.12 | Electron-Donating (Resonance) / Withdrawing (Inductive) | Slight Increase (Lower pKa) |
Data sourced from studies on substituted benzoic acids. libretexts.orglibretexts.org The effect is shown for a meta-substituent relative to the carboxyl group.
Influence of Amino Group Configuration on Intermolecular Interactions and Self-Assembly
The ability of this compound analogues to form ordered supramolecular structures is governed by the configuration of the amino and carboxylic acid groups. These functional groups are capable of forming predictable and robust hydrogen bonds, acting as key synthons in molecular self-assembly. psu.edu
The molecule contains multiple sites for hydrogen bonding: the carboxylic acid hydroxyl group (donor), the carbonyl oxygen (acceptor), and the secondary amine N-H group (donor). This arrangement allows for the formation of diverse supramolecular patterns. psu.edu Studies on isomeric aminobenzoic acids show that the relative positioning of the amino and carboxyl groups dictates the resulting crystal structures, leading to architectures like 2D layered polymers. acs.orgnih.gov
In the case of this compound, key interactions would include:
Carboxylic Acid Dimers : A common and stable motif where two carboxyl groups form a hydrogen-bonded ring.
Amine-Carboxyl Chains : The N-H of the amino group can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming extended chains.
Zwitterion Formation : Proton transfer from the carboxylic acid to the more basic secondary amine can occur, creating a zwitterionic species. psu.edursc.org These charged species can then assemble via strong N⁺-H···O⁻ hydrogen bonds.
The butyl group introduces a significant nonpolar, lipophilic element. This alkyl chain can engage in van der Waals and hydrophobic interactions, which work in concert with hydrogen bonding to direct the self-assembly process. researchgate.net Depending on the balance of these forces, analogues could form structures ranging from simple dimers to complex helical or sheet-like assemblies, as has been observed in terminally modified pseudopeptides containing m-aminobenzoic acid. researchgate.net The steric bulk of the N-alkyl group can also influence the packing arrangement and the final supramolecular architecture. rsc.org
Computational Design Strategies for Tailored Chemical Properties
Computational chemistry offers powerful tools for the rational design of this compound analogues with customized properties, mitigating the need for exhaustive trial-and-error synthesis. These strategies allow for the in silico prediction of molecular structure, reactivity, and intermolecular behavior.
Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to investigate the fundamental properties of molecules. researchgate.net For analogues of this compound, these methods can be applied to:
Determine the most stable three-dimensional conformations.
Calculate electronic properties, such as atomic charges and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net
Predict spectroscopic signatures (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds. researchgate.net
Model reaction mechanisms and transition states to understand and predict reaction outcomes.
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical correlation between a molecule's structural features (descriptors) and its physicochemical properties. By calculating a range of descriptors for a series of analogues (e.g., molecular weight, volume, polarity, electronic parameters), it is possible to build a model that predicts properties like acidity (pKa), solubility, or melting point. researchgate.net
Molecular Docking and Dynamics: For applications involving interactions with other molecules, such as binding to a protein, molecular docking simulations can predict the preferred binding orientation and affinity of an analogue. While avoiding specific therapeutic claims, this method is a cornerstone of rational drug design for identifying which structural modifications might enhance binding. acs.org Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the complex and the detailed intermolecular interactions over time.
| Computational Method | Application for Analogue Design | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of ground-state properties | Molecular geometry, electronic structure, pKa, vibrational frequencies |
| Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical properties from structure | Solubility, melting point, lipophilicity (logP) |
| Molecular Docking | Simulating binding to a target site | Binding affinity, binding pose, key intermolecular contacts |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules | Conformational stability, interaction dynamics, free energy of binding |
4 Butylamino Methyl Benzoic Acid As a Key Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules
4-[(Butylamino)methyl]benzoic acid is a valuable precursor in the multi-step synthesis of pharmacologically active compounds and other complex organic structures. Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows for sequential or orthogonal reactions to build intricate molecular frameworks.
One notable application is in the synthesis of the local anesthetic, Tetracaine (B1683103) . In this process, 4-(butylamino)benzoic acid is reacted with 2-(dimethylamino)ethan-1-ol. rsc.orgnih.gov The carboxylic acid group of the former combines with the alcohol group of the latter through an esterification reaction to form the final tetracaine molecule, which is technically 2-(dimethylamino)ethyl 4-(butylamino)benzoate. rsc.orgnih.gov This synthesis highlights the role of the benzoic acid component of the intermediate in forming the core structure of the anesthetic.
Another significant use of this intermediate is in the preparation of novel antimicrobial agents. Research has shown that 4-(Butylamino)benzoic acid is used as a starting material for a new class of 5-nitrothiophene derivatives . researchgate.net These derivatives have demonstrated significant antimicrobial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. researchgate.net The synthesis involves creating hydrazides from the benzoic acid, which are then reacted with other reagents to form the final thiophene-based compounds, showcasing the versatility of the intermediate in generating molecules with potential therapeutic benefits. researchgate.netacs.org
| Intermediate | Reactant | Resulting Complex Molecule | Application |
|---|---|---|---|
| 4-(Butylamino)benzoic acid | 2-(Dimethylamino)ethan-1-ol | Tetracaine | Local Anesthetic |
| 4-(Butylamino)benzoic acid | Hydrazine and 5-nitro-2-thiophenecarboxaldehyde | 5-Nitrothiophene Derivatives | Antimicrobial Agents |
Role in the Preparation of Advanced Polymer Precursors and Monomers
The field of polymer science often utilizes bifunctional monomers to create linear or cross-linked polymers. Compounds similar in structure to this compound, such as p-aminobenzoic acid, are known to be used in the synthesis of thermally resistant aromatic polyamides. However, based on currently available scientific literature and patents, the direct application of this compound as a monomer or precursor for advanced polymers is not extensively documented. While its structure theoretically allows for polycondensation reactions—the carboxylic acid of one molecule reacting with the amino group of another—its specific use in creating polymers with unique properties has not been a significant focus of published research. Therefore, its role in this specific area remains a potential field for future exploration rather than an established application.
Application in Peptide Synthesis Methodologies and Conjugations
In the field of peptide science, the incorporation of non-proteinogenic or "unnatural" amino acids is a key strategy for developing novel peptides with enhanced stability, unique conformations, or specific biological activities. This compound and its close structural analogs fit into this category, serving as valuable tools in peptide synthesis.
The compound is noted for its suitability in solution-phase peptide synthesis . sigmaaldrich.comsigmaaldrich.com This classical method involves the stepwise addition of amino acids in a homogenous solution. ekb.egresearchgate.net The bifunctional nature of this compound allows it to be incorporated into a peptide chain, where its butylamino group can act as a nucleophile and its carboxylic acid can be activated for coupling. This introduces a flexible, non-standard residue into the peptide backbone.
Furthermore, its structural analog, 4-(aminomethyl)benzoic acid (Amb), has been successfully used in solid-phase peptide synthesis (SPPS) . nih.gov SPPS is a more modern technique where the peptide is assembled on an insoluble resin support. peptide.com By analogy, this compound can be utilized as a unique building block in SPPS. Its incorporation can introduce a specific bend or conformational constraint in the peptide, or the butylamino group can serve as a point for further chemical modification or conjugation after the main peptide chain is assembled. The use of such unnatural amino acids is crucial for creating peptide-based drugs and research tools with tailored properties. nih.govnih.gov
| Synthesis Methodology | Role of this compound | Key Advantage |
|---|---|---|
| Solution-Phase Peptide Synthesis | As a bifunctional building block. | Allows for the introduction of a non-standard residue into the peptide chain. |
| Solid-Phase Peptide Synthesis (SPPS) | As an unnatural amino acid or linker. | Can introduce specific structural conformations or provide a site for further conjugation. |
Advanced Materials Integration and Functionalization Utilizing 4 Butylamino Methyl Benzoic Acid
Surface Modification of Nanoparticles and Carbon Materials (e.g., Graphene Oxide) with Amino-Benzoic Acid Moieties
The functionalization of nanomaterial surfaces with organic molecules like 4-[(butylamino)methyl]benzoic acid is a key strategy for tailoring their physical and chemical properties. The dual functionality of this molecule—a carboxylic acid group for anchoring and an amino group for further reactions or imparting specific surface characteristics—makes it highly versatile for modifying a range of nanomaterials, from metallic nanoparticles to carbon-based structures like graphene oxide.
The modification of graphene oxide (GO) with aminobenzoic acid derivatives has been shown to be achievable through several methods, including electrochemical exfoliation, amidation, and diazotization. nih.govresearchgate.netemerald.com For instance, GO can be functionalized with 4-aminobenzoic acid (a structural analogue of the title compound) in a one-step electrochemical exfoliation process in the presence of the aminobenzoic acid. nih.govmdpi.com This process yields functionalized GO (EGO-ABA) with a high density of oxygenated functional groups. nih.gov It is conceivable that a similar approach could be employed for this compound, where the carboxylic acid group would facilitate its interaction with the GO surface during exfoliation.
Another established method is the chemical grafting of aminobenzoic acid moieties onto the GO surface. This can involve the formation of amide bonds between the carboxylic acid groups on GO and the amino group of the modifying agent, or vice-versa. researchgate.netemerald.com In the context of this compound, its carboxylic acid could be activated to react with any native amino groups on a material's surface, or its secondary amine could react with surface carboxyl or epoxy groups on GO. The butyl group on the amine would likely influence the reaction kinetics and the final surface properties due to steric hindrance and its hydrophobic nature.
The surface modification of metallic and metal oxide nanoparticles with aminobenzoic acids has also been demonstrated. For example, 4-aminobenzoic acid has been used to coat maghemite nanoparticles, creating a core-shell structure. mdpi.com Similarly, p-aniline derivatives, including p-aminobenzoic acid, have been successfully used to modify the surface of eutectic gallium-indium (EGaIn) liquid metal nanoparticles, which helps to prevent oxidation and improve their stability in biological environments. nih.govacs.orgresearchgate.net The resulting functionalized nanoparticles exhibit good distribution in various solvents and have a surface rich in chemical functionality, making them suitable for further conjugation with biomolecules. nih.govacs.org It is anticipated that this compound could be used in a similar fashion, with its carboxylic acid group binding to the nanoparticle surface and the butylamino-methyl group extending outwards, providing a reactive and sterically accessible surface.
The functionalization of nanodiamond particles has also been achieved using p-aminobenzoic acid, where the process involves the use of in-situ generated diazonium salts. mdpi.com This method allows for the attachment of benzoic acid residues to the nanodiamond surface, which can then be used for further modifications. mdpi.com This suggests a potential pathway for the covalent attachment of this compound to carbon-based nanomaterials.
Table 1: Comparison of Graphene Oxide Functionalization Methods with Aminobenzoic Acid Derivatives
| Functionalization Method | Description | Key Findings for Analogous Compounds | Potential Implications for this compound |
| Electrochemical Exfoliation | One-step synthesis of functionalized graphene oxide by exfoliating graphite (B72142) in the presence of the aminobenzoic acid. nih.govmdpi.com | Produces functionalized GO with smaller flake sizes and a higher density of oxygenated functional groups. nih.gov | Could offer a direct and efficient route to functionalize graphene with the title compound. |
| Amidation | Formation of an amide bond between the carboxylic acid on the aminobenzoic acid and amino groups on the material, or vice-versa. researchgate.netemerald.com | Achieves high inhibition efficiency when used as a corrosion inhibitor. researchgate.net | The secondary amine of the title compound would offer a different reactivity profile compared to the primary amine of PABA. |
| Diazotization | Involves the conversion of the primary amino group of the aminobenzoic acid to a diazonium salt, which then reacts with the carbon material. researchgate.netemerald.com | Also results in effective corrosion inhibitors. researchgate.netemerald.com | This method would not be directly applicable to the secondary amine in this compound. |
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Heterogeneous Catalysis
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the structure, porosity, and functional properties of the resulting framework. Aminobenzoic acids are excellent candidates for such linkers due to their ability to coordinate with metal centers through both their carboxylate and amino groups.
The incorporation of aminobenzoic acid derivatives as linkers in MOFs and coordination polymers has been shown to yield materials with interesting topologies and catalytic activities. ekb.egacademie-sciences.fr For example, 2-amino-1,4-benzenedicarboxylic acid is a widely used linker in the synthesis of various MOFs, including the well-known IRMOF-3. ekb.eg The amino group in these MOFs can be used for post-synthetic modification, allowing for the introduction of new functionalities and applications in areas such as gas separation and catalysis. ekb.eg
In the context of this compound, the carboxylic acid group can coordinate with metal ions to form the primary framework structure, while the butylamino-methyl group can be oriented within the pores of the MOF. This pendant functional group can then act as a catalytic site. The secondary amine, being a Lewis base, could participate in base-catalyzed reactions. The butyl group, with its steric bulk and electron-donating nature, would influence the accessibility and reactivity of the amine, potentially leading to shape-selective catalysis.
Coordination polymers synthesized from metal acetates and a ligand derived from 2-aminobenzoic acid have demonstrated antimicrobial activity. academie-sciences.fr This suggests that coordination polymers incorporating this compound could also exhibit interesting biological or catalytic properties. The synthesis of coordination polymers often involves the reaction of the organic ligand with a metal salt in a suitable solvent under hydrothermal or solvothermal conditions. researchgate.net
Furthermore, the in-situ generation of amine-functionalized metal oxo clusters using 4-aminobenzoic acid has been used as a strategy to construct complex MOFs. researchgate.net In one example, an amine-functionalized titanium oxo cluster was formed in situ and then linked together using a dialdehyde (B1249045) to create MOF-901. researchgate.net This approach combines the chemistry of MOFs and covalent-organic frameworks. A similar strategy could potentially be employed with this compound to create novel, functional frameworks.
The catalytic applications of such materials are broad. Coordination polymers have been investigated as heterogeneous catalysts for various organic transformations due to their ordered structures and high surface areas. nih.gov The presence of accessible and catalytically active sites, such as the secondary amine in a MOF constructed from this compound, could be advantageous for reactions like aldol (B89426) condensations or Knoevenagel condensations.
Table 2: Examples of MOFs and Coordination Polymers with Aminobenzoic Acid Linkers
| Framework/Polymer | Metal Ion(s) | Aminobenzoic Acid Derivative | Application/Property | Reference |
| IRMOF-3 | Zn | 2-Amino-1,4-benzenedicarboxylic acid | Porous material, post-synthetic modification | ekb.eg |
| MOF-901 | Ti | 4-Aminobenzoic acid | Photocatalysis | researchgate.net |
| [M(L)2(H2O)2]·H2O | Co, Mn | 3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid | 1-D chain structures | researchgate.net |
| Lanthanide CPs | Eu, Tb, Gd | 4-(Dipyridin-2-yl)aminobenzoate | Luminescence | acs.org |
Development of Hybrid Materials with Tailored Chemical Reactivity
An example of this approach is the synthesis of hybrid organic-inorganic nanocomposites from functional nanobuilding blocks. For instance, a tin-oxo cluster has been functionalized with 4-aminobenzoic acid, resulting in a structure with peripheral amino groups that are available for subsequent reactions. acs.org A similar strategy with this compound would yield a nanobuilding block with pendant butylamino-methyl groups, which could then be used to construct larger, more complex hybrid networks with tailored reactivity.
The chemical reactivity of aminobenzoic acids has also been harnessed to create functionalized hybrid systems with biological polymers. For example, silk fibroin has been functionalized with 3-aminobenzoic acid through Fischer esterification, followed by oxidative polymerization to graft polyaniline chains onto the fibroin. mdpi.com This creates a hybrid material that combines the biocompatibility of fibroin with the electroactive properties of polyaniline. mdpi.com The secondary amine of this compound could offer a different pathway for grafting or cross-linking with biopolymers, potentially leading to hybrid materials with unique mechanical or biological properties.
The concept of using molecules with tailored chemical reactivity as probes for imaging has also been explored. nih.gov While not a direct materials application, it highlights the importance of designing molecules with specific reactive groups for targeted interactions. The chemical reactivity of the amino and carboxylic acid groups in this compound could be similarly exploited in the design of functional materials for sensing or targeted delivery applications.
Furthermore, the functionalization of silica (B1680970) nanoparticles with aminobenzoic acid derivatives is another avenue for creating hybrid materials. TiO2@SiO2 nanoparticles have been functionalized with para-aminobenzoic acid (PABA) via a Fisher esterification reaction. researchgate.net This demonstrates the potential for covalently linking aminobenzoic acids to silica-based materials, which are widely used as supports and fillers. The butylamino-methyl group of the title compound would impart a more hydrophobic character to the silica surface compared to PABA.
Emerging Research Avenues and Future Perspectives for 4 Butylamino Methyl Benzoic Acid Research
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. mdpi.com For the synthesis of 4-[(Butylamino)methyl]benzoic acid and its derivatives, several green chemistry approaches are being explored. These include the use of microwave-assisted synthesis and solvent-free reaction conditions, which can lead to shorter reaction times, higher yields, and reduced waste. mdpi.comkau.edu.sarasayanjournal.co.in
One sustainable approach involves the reductive amination of 4-formylbenzoic acid with butylamine (B146782). This can be achieved using environmentally benign reducing agents and catalysts. Another avenue is the direct N-alkylation of 4-(aminomethyl)benzoic acid with a butyl halide, potentially under phase-transfer catalysis conditions to minimize the use of organic solvents. Research into biocatalysis, employing enzymes to carry out specific transformations, also presents a promising green route. dokumen.pub
| Green Chemistry Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. mdpi.com |
| Solvent-Free Reactions | Reduced solvent waste, simplified purification. mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. dokumen.pub |
| Use of Greener Solvents | Reduced environmental and health impacts. |
Development of Advanced In-situ Spectroscopic Techniques for Mechanistic Elucidation
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing invaluable insights into reaction kinetics, intermediates, and transition states. nih.govsemanticscholar.org
For the synthesis of this compound, techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed. frontiersin.org These methods can track the consumption of reactants and the formation of products and intermediates as the reaction progresses. frontiersin.org This data is essential for understanding the intricate details of the reaction pathway, which can lead to improved process control and efficiency. nih.govsemanticscholar.org The use of these techniques is becoming more accessible, though their application in environmental biogeochemistry has been more gradual. semanticscholar.org
High-Throughput Screening and Automation in Reaction Optimization
High-throughput screening (HTS) and automation have revolutionized the process of reaction optimization. researchgate.net By enabling the rapid and parallel execution of a large number of experiments, these technologies significantly accelerate the discovery of optimal reaction conditions. nih.govchemrxiv.org
In the context of this compound synthesis, HTS can be used to screen a wide array of catalysts, solvents, temperatures, and reactant ratios to identify the conditions that provide the highest yield and purity. researchgate.net Robotic liquid handlers can prepare reaction mixtures in microtiter plates, which are then subjected to various reaction conditions. nih.gov Rapid analytical techniques, such as mass spectrometry, are then used to analyze the outcomes. nih.gov This data-rich approach not only optimizes existing synthetic methods but can also lead to the discovery of novel and unexpected reactivity. chemrxiv.org
Predictive Modeling for Novel Chemical Transformations and Applications
Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the outcomes of chemical reactions and identifying molecules with desired properties. chemrxiv.org For this compound, predictive modeling can be used in several ways.
Quantum mechanical calculations can be employed to model reaction pathways and predict the stability of intermediates and transition states, complementing experimental studies on reaction mechanisms. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or material properties of derivatives of this compound. This can guide the synthesis of new compounds with enhanced performance for specific applications, such as pharmaceuticals or functional materials. researchgate.net
Interdisciplinary Approaches Integrating Synthetic Chemistry with Materials Science
The integration of synthetic chemistry with materials science opens up exciting possibilities for the development of new materials with tailored properties. dechema.dedukekunshan.edu.cn this compound, with its combination of a rigid aromatic core and a flexible alkyl chain, possesses structural motifs that make it an interesting building block for various materials.
For instance, it could be incorporated into polymers to modify their mechanical or thermal properties. Its ability to form hydrogen bonds and engage in aromatic stacking interactions could be exploited in the design of self-assembling materials and liquid crystals. The interface of chemistry and materials science is a fertile ground for innovation, with potential applications in fields ranging from electronics to biomedicine. usc.esmdpi.com
Q & A
Q. What are the optimized synthetic routes for 4-[(Butylamino)methyl]benzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves three key steps: N-alkylation, hydrolysis, and esterification.
- N-alkylation : React benzocaine with 1-bromobutane in the presence of triethylamine (molar ratio 1.2:1:4.6) at 60°C to yield ethyl 4-(butylamino)benzoate (75.69% yield). Excess triethylamine suppresses dibutyl byproduct formation .
- Hydrolysis : Treat the ester with NaOH (1.4:1 molar ratio to substrate) at 50°C for 8 hours to obtain 4-(butylamino)benzoic acid (99.78% yield) .
- Esterification (for derivatives) : Use methyl isobutyl ketone as a solvent and react with 2-dimethylaminoethyl chloride hydrochloride (1.3:1 molar ratio) at 116°C for derivatives like tetracaine hydrochloride (85.09% yield) .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : For intermediates like ethyl 4-(butylamino)benzoate, use H NMR (DMSO-d6, 200 MHz) to confirm alkyl chain integration (δ = 3.86 ppm for methoxy groups) and aromatic proton splitting patterns .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ions (e.g., [M+H] at m/z 222.149 for 4-(butylamino)benzoic acid) .
- X-ray Crystallography : For crystalline derivatives, monoclinic systems (space group P2/c) with lattice parameters (e.g., a = 14.7698 Å, b = 6.6730 Å) resolve bond angles and stereochemistry .
Advanced Research Questions
Q. What mechanistic insights explain the selective inhibition of mGAT3/4 by this compound derivatives?
Methodological Answer: Derivatives like 4-(butylamino)-3-hydroxybutanoic acid show selectivity for mGAT3/4 over mGAT1 due to:
- Structural Rigidity : Acyclic derivatives (e.g., pIC = 3.42 for mGAT4) allow better interaction with the substrate-binding pocket compared to rigid cyclic analogs .
- Hydrogen Bonding : The hydroxyl and carboxyl groups form H-bonds with Thr and Asp residues in mGAT3/4, critical for inhibitory activity .
- Pharmacophore Modeling : Use Schrödinger’s Glide or AutoDock to simulate binding modes, correlating with experimental pIC values .
Q. How does this compound participate in biodegradation pathways in biofertilizers?
Methodological Answer: In biofertilizers, rice straw degradation by bacterial isolates (e.g., Bacillus spp.) produces 4-(butylamino)benzoic acid via:
- Enzymatic Cleavage : Laccases and peroxidases break lignin, releasing benzoic acid precursors .
- Amine Conjugation : Butylamine groups from microbial metabolism bind to benzoic acid, confirmed via LC-MS/MS and N isotopic labeling .
- Ecotoxicity Screening : Use E. coli GFP reporters to assess metabolite toxicity (IC > 1 mM suggests low environmental risk) .
Q. What analytical challenges arise in quantifying this compound as a pharmaceutical impurity?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to resolve it from tetracaine derivatives. Retention time shifts by ±0.3 min with pH variations .
- Detection Limits : UV detection at 254 nm (ε = 5200 Mcm) achieves a LOD of 0.1 µg/mL. For trace analysis, employ LC-MS/MS (MRM transition m/z 222 → 152) .
- Matrix Effects : In drug formulations, excipients like polyethylene glycol cause ion suppression; mitigate via standard addition calibration .
Q. Data Contradictions and Resolution
Q. Why do synthetic yields vary across literature reports for this compound?
Critical Analysis:
- Catalyst Purity : Impurities in triethylamine (e.g., <98% purity) reduce N-alkylation efficiency by 15–20% .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) increase byproduct formation vs. non-polar solvents (toluene) .
- Resolution : Validate reagent purity via GC-MS and optimize solvent polarity using Hansen solubility parameters.
Q. Emerging Research Directions
Q. Can computational models predict the bioactivity of novel this compound derivatives?
Methodological Proposal:
- QSAR Modeling : Train models on PubChem BioAssay data (e.g., AID 1252051) using descriptors like logP, topological polar surface area, and H-bond donor count .
- Molecular Dynamics : Simulate binding to mGAT3/4 (PDB: 6XK3) over 100 ns to identify stable binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
